molecular formula C19H20N2O5S B2506030 methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS No. 2034331-64-9

methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Cat. No. B2506030
M. Wt: 388.44
InChI Key: VJDDMSDGEDEKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, is a chemical entity that appears to be related to sulfamoylbenzene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer some aspects of the compound's chemistry.

Synthesis Analysis

The synthesis of related sulfamoyl compounds involves multiple steps, including the reaction of specific sulfamoyl chlorides with other chemical entities. For instance, the synthesis of an impurity in the antibacterial drug sulfamethizole involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . This suggests that the synthesis of the compound may also involve the use of sulfamoyl chlorides and subsequent hydrolysis steps.

Molecular Structure Analysis

The molecular structure of sulfamoyl-related compounds is characterized by the presence of a sulfamoyl group attached to a benzene ring. In the case of the impurity found in sulfamethizole, the structure includes a thiadiazole ring and multiple sulfamoyl groups . This indicates that the compound may also have a complex structure with multiple functional groups attached to the benzene ring.

Chemical Reactions Analysis

Chemical reactions involving sulfamoyl compounds can lead to various products. For example, the N-S bond cleavage in a benzofuranyl carbamate derivative was examined, resulting in products such as carbofuran and its disulfide and trisulfide derivatives . This suggests that the compound may also undergo N-S bond cleavage under certain conditions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl compounds can be influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, reactivity, and stability. For instance, the N-S bond cleavage of a benzofuranyl carbamate derivative was found to proceed with first-order kinetics in buffer solution, indicating a specific rate of reaction that could be influenced by the compound's structure . The presence of sulfhydryl reagents also affected the reaction, leading to thiolytic cleavage . These observations suggest that the physical and chemical properties of the compound would need to be studied in detail to fully understand its behavior.

Scientific Research Applications

Antimicrobial Properties

Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, due to its structural characteristics, may possess antimicrobial properties similar to those observed in other benzofuran derivatives. In a study, substituted 1-benzofurans and 1-benzothiophenes, structurally related to benzofuran, were synthesized and exhibited considerable analgesic activity, suggesting potential antimicrobial and therapeutic applications (Rádl, Hezký, Konvička, & Krejci, 2000).

Antitumor Activity

Benzofuran compounds have demonstrated antitumor activities in various studies. R17934-NSC 238159, a compound containing a benzimidazole moiety, similar in complexity to methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, showed significant activity against several experimental tumors, including lymphoid L1210 leukemia and melanotic melanoma B16, highlighting the potential of benzofuran derivatives in cancer treatment (Atassi & Tagnon, 1975).

Enzyme Inhibition

Compounds with structural features similar to methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate have been studied for their ability to inhibit specific enzymes. For example, novel sulfonamide-based carbamates were synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme related to the pathology of Alzheimer's disease. Some of these compounds showed higher inhibitory activity against BChE than the clinically used rivastigmine, suggesting that benzofuran carbamate derivatives could have therapeutic potential in neurodegenerative diseases (Magar et al., 2021).

Chemical Synthesis and Characterization

Benzofuran derivatives like methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate are also important in chemical synthesis and characterization studies. For instance, Suzuki-Miyaura coupling has been applied to aryl carbamates, carbonates, and sulfamates, demonstrating the versatility of benzofuran derivatives in organic synthesis and the development of new pharmaceuticals (Quasdorf, Riener, Petrova, & Garg, 2009).

Safety And Hazards

The safety and hazards associated with a compound refer to its potential risks and harmful effects. Unfortunately, specific safety and hazard information for “methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate” is not available in the resources I have.


Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs2. However, specific future directions for “methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate” are not specified in the resources I have.


Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, further research and experimental studies would be required.


properties

IUPAC Name

methyl N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(11-16-12-14-5-3-4-6-18(14)26-16)21-27(23,24)17-9-7-15(8-10-17)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDMSDGEDEKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.